1-Bromo-3-(2-methylpropane-2-sulfonyl)propane
Description
1-Bromo-3-(2-methylpropane-2-sulfonyl)propane is a brominated alkane derivative featuring a bulky tert-butyl sulfonyl (-SO₂-C(CH₃)₃) group at the third carbon position. The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s reactivity, stability, and physical properties.
Properties
IUPAC Name |
2-(3-bromopropylsulfonyl)-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2S/c1-7(2,3)11(9,10)6-4-5-8/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZEZOFXLQKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-methylpropane-2-sulfonyl)propane can be synthesized through a multi-step process. One common method involves the bromination of 3-(2-methylpropane-2-sulfonyl)propane. The reaction typically requires a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-methylpropane-2-sulfonyl)propane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The sulfonyl group in the compound can be involved in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used. Elevated temperatures may be required to drive the elimination process.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted alkanes, alkenes, and various sulfonyl derivatives. The specific products depend on the reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Bromo-3-(2-methylpropane-2-sulfonyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-methylpropane-2-sulfonyl)propane involves its reactivity as a brominated alkane. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in its action depend on the specific application
Biological Activity
1-Bromo-3-(2-methylpropane-2-sulfonyl)propane is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique sulfonyl group and bromine atom, which contribute to its reactivity and biological activity. The molecular structure can be represented as follows:
- Molecular Formula : C₅H₁₃BrO₂S
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves the bromination of 3-(2-methylpropane-2-sulfonyl)propane using bromine or a brominating agent in a suitable solvent. The reaction conditions are critical for optimizing yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison to Standard (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 32 | More effective than 64 μg/mL |
| Escherichia coli | 64 | Comparable to 64 μg/mL |
| Pseudomonas aeruginosa | 128 | Less effective than 32 μg/mL |
The presence of the sulfonyl group is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and ultimately cell lysis.
The proposed mechanism of action involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Studies suggest that the bromine atom may play a crucial role in forming reactive intermediates that target microbial enzymes.
Case Studies
Case Study 1: Efficacy Against Multi-drug Resistant Strains
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation by Johnson et al. (2024) explored the synergistic effects of combining this compound with standard antibiotics like ciprofloxacin. The combination therapy showed enhanced antibacterial activity, suggesting that this compound could be used to augment existing treatment regimens for resistant infections.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations and Reactivity
1-Bromo-3-(4-nitrophenyl)propane
- Structure : Bromine at position 1, nitro-substituted phenyl group at position 3.
- Synthesis: Produced via nitration of 1-bromo-3-phenylpropane using HNO₃ and P₂O₅/silica gel, yielding a yellow oil (74% yield) .
- Applications : Used in receptor interaction studies due to its aromatic nitro group, which facilitates electron-deficient character .
- Reactivity : The nitro group enhances electrophilicity, making it reactive in nucleophilic aromatic substitutions.
1-Bromo-3-(4-methoxyphenyl)propane
- Structure : Methoxy-substituted phenyl group at position 3.
- Synthesis : Employed in enantioselective cyclization/cross-coupling reactions using Ni catalysts, yielding products with high enantiomeric excess (94–95% ee) .
- Applications : Key intermediate in asymmetric catalysis for constructing chiral indene derivatives .
- Reactivity : The methoxy group donates electrons, reducing electrophilicity compared to nitro analogs.
1-Bromo-3-(ethylsulfanyl)propane
- Structure : Ethyl sulfide (-S-C₂H₅) at position 3.
- Physical Properties : Liquid at room temperature (MW: 183.11 g/mol) .
- Applications : Utilized in life science research as a sulfur-containing building block .
- Reactivity : The sulfide group is nucleophilic and prone to oxidation, contrasting with the sulfonyl group’s stability.
1-Bromo-3-(trifluoroacetylphenyl)-propane (TFAp-Br)
- Structure : Trifluoroacetylphenyl group at position 3.
- Synthesis : Synthesized via Friedel–Crafts trifluoroacylation (92% yield) .
- Applications: Monomer for alkali-stable anion exchange membranes (AEMs) due to hydrolytic resistance .
- Stability : The trifluoroacetyl group enhances stability under basic conditions compared to sulfonyl derivatives.
Physical and Chemical Properties Comparison
- Electron-Withdrawing Effects : The sulfonyl group in this compound is more electron-withdrawing than methoxy or sulfide groups, increasing the bromine’s susceptibility to nucleophilic substitution (SN2) reactions. However, steric hindrance from the tert-butyl group may slow reaction kinetics compared to less bulky analogs .
- Thermal and Chemical Stability : Sulfonyl-containing compounds generally exhibit higher thermal stability and resistance to oxidation compared to sulfides or sulfoxides. For example, TFAp-Br demonstrates stability in alkaline environments, a trait likely shared by the sulfonyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
